1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride
Description
1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride is a substituted propanamine derivative featuring a 6-methylpyridin-2-yl aromatic ring and a linear propylamine chain, with a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₂, and its molecular weight is 186.68 g/mol (calculated from atomic masses). The compound is available in 95% purity and is cataloged under BD02186753 by BLD Pharm Ltd. . The pyridine ring’s methyl substituent at the 6-position and the amine chain’s structural simplicity distinguish it from related compounds.
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-8(10)9-6-4-5-7(2)11-9;/h4-6,8H,3,10H2,1-2H3;1H |
InChI Key |
QBVBXJQRGWSDAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic route for 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride involves the formation of the propan-1-amine side chain attached to the 6-methylpyridin-2-yl moiety. The key strategies include:
- Reductive amination of 6-methylpyridine-2-carbaldehyde with propan-1-amine or an appropriate amine source.
- Nucleophilic substitution reactions where 6-methylpyridine derivatives are alkylated or aminated to introduce the propan-1-amine group.
The free base is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid, typically in a polar solvent such as ethanol, followed by recrystallization to enhance purity.
Detailed Reaction Conditions
- Reductive amination is carried out under anhydrous conditions using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Temperature control is critical, with reactions typically maintained between 0°C and 25°C to optimize yield and minimize side reactions.
- Solvent choice affects the reaction outcome; common solvents include methanol, tetrahydrofuran (THF), or ethanol.
- Stoichiometric ratios of aldehyde to amine and reducing agent are carefully controlled to drive the reaction to completion.
Industrial Production Methods
Industrial synthesis employs continuous flow reactors and automated synthesis systems to achieve high throughput and reproducibility. Large-scale reactors enable precise control over temperature, pressure, and reagent feed rates, ensuring high purity and yield of the hydrochloride salt. Purification is typically achieved by crystallization or chromatographic techniques adapted for scale.
Chemical Reactions Analysis
| Reaction Type | Common Reagents | Typical Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Controlled temperature and pH | Ketones, aldehydes, or oxides |
| Reduction | Lithium aluminum hydride, NaBH₄ | Anhydrous, low temperature (0–25°C) | Corresponding amines or alcohol derivatives |
| Substitution | Halides, amines, alcohols | Varies; often basic or neutral pH | Substituted amine derivatives |
These reactions allow structural modifications of the compound for further functionalization or derivatization in research applications.
Structural Confirmation Techniques
To confirm the identity and purity of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride, several analytical methods are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR identifies aromatic pyridine protons (δ 7.0–8.5 ppm) and aliphatic amine protons (δ 1.5–2.5 ppm).
- ^13C NMR confirms carbon environments consistent with the methylpyridine and propanamine moieties.
-
- High-resolution MS detects the molecular ion peak ([M+H]^+) matching the molecular formula C₉H₁₅ClN₂ and fragmentation patterns indicative of the hydrochloride salt.
-
- Used for definitive structural elucidation, particularly to confirm salt formation and stereochemistry if applicable.
Summary Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol |
| Starting Materials | 6-Methylpyridine-2-carbaldehyde, propan-1-amine |
| Reducing Agents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Solvents | Methanol, Ethanol, Tetrahydrofuran (THF) |
| Reaction Temperature | 0–25°C |
| Salt Formation | Treatment with concentrated HCl in ethanol |
| Purification Methods | Recrystallization, chromatography |
| Industrial Scale Techniques | Continuous flow reactors, automated synthesis |
Research and Application Notes
- The compound serves as a building block in organic synthesis for more complex molecules.
- Its preparation methods emphasize mild conditions and readily available reagents, facilitating scalability.
- The hydrochloride salt form improves stability and handling in research contexts.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted amines .
Scientific Research Applications
1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Rings
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride
(R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine hydrochloride
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride
Substituted Phenyl Derivatives
1-(2-Fluorophenyl)propan-1-amine hydrochloride
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
- 1-(2-Methoxyphenyl)propan-1-amine hydrochloride Formula: C₁₀H₁₆ClNO Molecular Weight: 217.70 g/mol Key Differences: Methoxy group on phenyl; ether functionality alters polarity. Source: EN300-01639 analysis .
Physicochemical and Functional Comparisons
Pharmacological and Functional Implications
- Pyridine vs. This may improve binding to receptors like FFAR1/FFAR4, as seen in similar modulators .
- Branching Effects : Branched analogs (e.g., 2-methyl derivatives) may exhibit altered pharmacokinetics due to steric hindrance or improved metabolic stability .
Biological Activity
1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride, also known as 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride, is a chemical compound characterized by its amine functional group and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships.
The molecular formula of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride is , with a molecular weight of approximately 164.25 g/mol. The hydrochloride form enhances its solubility in water and stability, making it suitable for various applications in biological research.
Neurotransmitter Interaction
Research indicates that 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride interacts with neurotransmitter systems, potentially influencing dopaminergic and adrenergic pathways. This interaction suggests a role in modulating mood and cognitive functions. Studies have shown that compounds with similar structures exhibit significant activity against neurotransmitter receptors, which may extend to this compound as well.
Antimicrobial Activity
Preliminary studies have demonstrated that related compounds exhibit antibacterial properties. For instance, derivatives of pyridine-based amines have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research on related amines has indicated that they may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting key enzymes involved in cell proliferation. Further studies are required to elucidate the specific mechanisms at play for this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride is crucial for optimizing its biological activity. The presence of the methyl group on the pyridine ring can influence the compound's lipophilicity and receptor binding affinity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | C10H16N2 | Different substitution pattern on the pyridine ring |
| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine | C10H16N2 | Variation in position of the methyl group |
| Methyl[2-methyl-1-(6-methylpyridin-3-yl)propan-2-yl]amine | C11H18N2 | Contains an additional methyl group on a different pyridine position |
This table highlights how variations in substituents can lead to distinct biological activities, emphasizing the importance of structural modifications for enhancing therapeutic efficacy.
Case Studies
A case study examining the effects of similar compounds on bacterial strains demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 7 µg/mL, indicating promising antibacterial properties that warrant further investigation into their potential as therapeutic agents .
Q & A
Q. Advanced
- Molecular docking : Predicts binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina. For example, the pyridine moiety shows strong π-π interactions with aromatic residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to validate docking results .
- Quantum mechanics/molecular mechanics (QM/MM) : Models electron transfer processes in enzymatic reactions involving the amine group .
How is the solubility profile of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride characterized, and what implications does it have for in vitro assays?
Q. Advanced
- Shake-flask method : Measures solubility in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO for stock solutions) .
- HPLC solubility screening : Quantifies solubility under physiologically relevant conditions (e.g., simulated gastric fluid) .
Implications : Low aqueous solubility (<1 mg/mL) may require formulation with cyclodextrins or liposomes for cell-based assays to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
